Methyl 4-(2-(2,5-dimethylfuran-3-carboxamido)thiazol-4-yl)benzoate
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Overview
Description
“Methyl 4-(2-(2,5-dimethylfuran-3-carboxamido)thiazol-4-yl)benzoate” is a complex organic compound. It seems to be related to MDMB-INACA, a precursor in the synthesis of various synthetic cannabinoids . The compound also contains a 2,5-dimethylfuran moiety , which is a potential biofuel derivable from cellulose .
Scientific Research Applications
Synthetic Pathways and Medicinal Applications
Research on similar thiazole and benzothiazole derivatives highlights their importance in the synthesis of novel heterocyclic compounds with potential medicinal properties. For example, compounds with benzodifuran and thiazolopyrimidine structures have been explored for their anti-inflammatory and analgesic activities, demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020). This suggests that "Methyl 4-(2-(2,5-dimethylfuran-3-carboxamido)thiazol-4-yl)benzoate" could similarly serve as a precursor in the synthesis of bioactive molecules for pharmaceutical applications.
Photoreactions and Material Science
Photoreactive properties of thiazolyl-benzimidazole compounds have been studied, revealing potential applications in material science, such as the development of photoresist materials or photodynamic therapy agents. Photoreactions of 2-(4-thiazolyl)-1H-benzimidazole have been investigated, showing the formation of various photolysis products under different conditions (Mahran et al., 1983). This indicates the potential for similar compounds to be used in the design of novel materials with specific light-responsive properties.
Anticancer and Biological Studies
Compounds featuring benzamide and thiadiazole groups have shown promising anticancer activity against a range of human cancer cell lines. Microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has been explored, with some compounds exhibiting potent anticancer activity. These findings suggest avenues for the development of new anticancer agents, potentially including "this compound" as a scaffold for further modification and evaluation (Tiwari et al., 2017).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.34 (iLOGP), 1.64 (XLOGP3), 1.68 (WLOGP), 0.71 (MLOGP), and 2.01 (SILICOS-IT), with a consensus Log Po/w of 1.68 .
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
methyl 4-[2-[(2,5-dimethylfuran-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-10-8-14(11(2)24-10)16(21)20-18-19-15(9-25-18)12-4-6-13(7-5-12)17(22)23-3/h4-9H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSANDXMHDWXCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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